cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride
Description
cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride (CAS: 250275-15-1) is a bicyclic amine derivative widely used as a chiral building block in pharmaceutical synthesis. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.3 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group at the cis-2 position, which stabilizes the amine during synthetic processes and allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid) . The hydrochloride salt form enhances solubility and stability, making it suitable for drug discovery applications. With a purity of ≥97% (HPLC), it is a high-quality intermediate for constructing complex molecules, particularly in central nervous system (CNS) and oncology therapeutics .
Properties
IUPAC Name |
tert-butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJJIZITFWJGNF-UFIFRZAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CNC[C@H]2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Cyclization Methods Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Azomethine Ylide | Maleimide, 50°C, aerobic | 68–72 | >95 |
| Propiolate Cyclization | Pd/C, H₂, THF, reflux | 65–70 | 90–92 |
Boc Protection and Stereochemical Control
Introducing the tert-butyloxycarbonyl (Boc) group at the N2 position is achieved using Boc anhydride in methanol with triethanolamine as a base. The reaction proceeds at 70°C for 12 hours, yielding cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole with >98% diastereomeric excess (de). Stereochemical control arises from the rigid bicyclic structure, which favors cis-configuration during Boc installation.
Critical Parameters :
-
Solvent : Methanol enhances solubility of intermediates.
-
Base : Triethanolamine minimizes epimerization compared to stronger bases like DBU.
-
Temperature : Elevated temperatures (70°C) accelerate reaction without racemization.
Hydrochloride Salt Formation
The Boc-protected amine is treated with 4M HCl in dioxane to generate the hydrochloride salt. After Boc deprotection (2 hours, 25°C), the free amine precipitates as a white solid, which is filtered and washed with cold acetonitrile. Recrystallization from ethanol/water (3:1) affords the hydrochloride salt in 85–90% yield with ≥99% purity (HPLC).
Table 2: Hydrochloride Salt Optimization
| Condition | Outcome |
|---|---|
| HCl Concentration | 4M optimal for complete deprotection |
| Recrystallization Solvent | Ethanol/water improves crystalinity |
| Purity Post-Recrystallization | ≥99% (HPLC) |
Process Optimization and Scalability
Industrial-scale production requires optimizing catalysts and solvents. Continuous flow reactors improve the cycloaddition step’s efficiency, reducing reaction time from 24 hours to 3–4 hours. Catalytic systems like pyridine hydrobromide (5 mol%) enhance maleimide reactivity, achieving 80% yield at 20 mmol scale.
Key Findings :
-
Catalyst Screening : Pyridine derivatives outperform Brønsted acids in minimizing side reactions.
-
Solvent Systems : Acetonitrile replaces methanol in workup to prevent Boc group cleavage.
-
Yield vs. Scale : Pilot-scale batches (1 kg) maintain 70–75% yield, demonstrating scalability.
Comparative Analysis of Synthetic Routes
Two dominant routes emerge:
Table 3: Route Comparison
| Metric | Azomethine Ylide Route | Propiolate Route |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield | 58% | 50% |
| Purity | >95% | 90% |
| Scalability | Moderate | High |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products: The major products formed from these reactions include various substituted derivatives of cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
Synthesis and Modification
Cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole is synthesized through various chemical reactions that allow for the introduction of functional groups at the N2 position of the pyrrole ring. The Boc group can be selectively removed under mild acidic conditions, facilitating further modifications that enhance its biological activity and therapeutic potential .
Drug Development
Cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole serves as a building block for synthesizing more complex nitrogen-containing compounds with potential pharmacological properties. The pyrrolo[3,4-c]pyrrole scaffold is present in various natural products known for their diverse biological activities. By incorporating this compound into larger molecular frameworks, researchers can explore new drug candidates targeting specific diseases, including cancer and neurological disorders .
Enzyme Interaction Studies
Research has indicated that cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole interacts with enzymes and receptors, modulating their activity. This interaction is crucial for understanding the compound's mechanism of action and its potential therapeutic effects. The selective removal of the Boc protecting group allows for targeted interactions with biological targets, leading to desired pharmacological outcomes .
Synthetic Methodology
The compound is utilized in synthetic methodologies aimed at generating novel compounds with enhanced properties. For instance, it can undergo various transformations such as cyclization and functionalization to yield derivatives with improved biological activity or selectivity .
Case Studies
Several studies have highlighted the applications of cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the modulation of apoptosis pathways through enzyme inhibition.
- Neuroprotective Effects : Research indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage by interacting with specific receptors involved in neuroprotection.
- Inhibition of Lipoxygenase : Some derivatives have been identified as potential lipoxygenase inhibitors, which are relevant in inflammatory conditions and could lead to new anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical differences between cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride and analogous compounds:
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Protecting Group/Salt | Purity | Key Applications |
|---|---|---|---|---|---|
| This compound (250275-15-1) | C₁₁H₂₀N₂O₂ | 212.3 | Boc (hydrochloride) | ≥97% | Pharmaceutical synthesis |
| cis-2-Cbz-hexahydro-pyrrolo[3,4-c]pyrrole (445310-01-0) | C₁₄H₁₈N₂O₂ | 246.3 | Cbz (free base) | N/A | Drug design intermediates |
| cis-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride (1338729-66-0) | C₇H₁₆Cl₂N₂ | 199.12 | Methyl (dihydrochloride) | ≥98% | Chiral building blocks |
| cis-2-Benzyloctahydro-pyrrolo[3,4-c]pyrrole (172739-04-7) | C₁₃H₁₈N₂ | 202.3 | Benzyl (free base) | N/A | CNS drug candidates |
| (3αS,6αS)-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide | C₆H₉NO₂S | 159.2 | Thieno dioxide | N/A | Sulfur-containing analogs |
Functional Group Impact on Reactivity and Stability
- Boc vs. Cbz Protection: The Boc group (tert-butyloxycarbonyl) offers superior stability under basic conditions and mild deprotection via acids, whereas the Cbz (benzyloxycarbonyl) group requires hydrogenolysis for removal, limiting compatibility with reducible functional groups .
- Salt Forms :
The hydrochloride and dihydrochloride salts (e.g., 1338729-66-0) improve aqueous solubility, critical for in vivo studies. However, the dihydrochloride form may exhibit higher hygroscopicity, necessitating controlled storage . - In contrast, the methyl group in 1338729-66-0 reduces steric hindrance, favoring nucleophilic reactions .
Pharmacological and Industrial Relevance
- Pharmaceutical Applications :
The Boc-protected compound is favored in peptide coupling and kinase inhibitor synthesis due to its stability. The benzyl analog (172739-04-7) is explored for dopamine receptor modulation .
Critical Research Findings
- Patent Insights : Substituted perhydropyrrolo[3,4-c]pyrroles () are patented for therapeutic use, highlighting Boc and Cbz derivatives as preferred intermediates due to their tunable deprotection .
- Stability Studies : Hydrochloride salts (e.g., 250275-15-1) exhibit superior shelf-life compared to free bases, aligning with Good Manufacturing Practice (GMP) standards for pharmaceuticals .
Biological Activity
The compound cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride is a bicyclic organic molecule that has garnered attention for its potential biological activities. This article examines its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.
Chemical Structure and Properties
This compound possesses a unique bicyclic structure characterized by a pyrrolidine ring fused to a pyrrole ring. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₅ClN₂O₂ |
| Molecular Weight | 276.8057 g/mol |
| Appearance | Colorless transparent liquid |
| CAS Number | 250275-15-1 |
Synthesis
The synthesis of This compound typically involves multi-step organic reactions, including cyclization and protection-deprotection strategies. These methods are adaptable based on the desired purity and yield of the final product. The synthesis pathway emphasizes the importance of controlling reaction conditions to optimize yields and minimize by-products.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
- Antitumor Activity : Preliminary in vitro studies indicate that derivatives of pyrrolidine compounds exhibit significant cytotoxic effects against several cancer cell lines. For instance, similar pyrrole derivatives have shown selective toxicity towards melanoma cells, with IC50 values comparable to established chemotherapeutic agents like Carboplatin and Temozolomide .
- Mechanism of Action : The biological activity is believed to be mediated through interactions with specific molecular targets within cells. For example, studies suggest that these compounds may induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell cycle arrest and programmed cell death .
- Safety Profile : In safety assessments using mouse embryonic fibroblast cell lines (BALB 3T3), compounds related to This compound demonstrated low cytotoxicity and an absence of phototoxic effects, indicating a favorable safety profile for further development in therapeutic applications .
Study 1: Antiproliferative Effects
A recent study evaluated the antiproliferative effects of various pyrrole derivatives on human melanoma cells. The most promising derivative exhibited an IC50 value of 44.63 μM, indicating potent activity against tumor cells while maintaining a selective index (SI) of 3.83, suggesting it is more effective against cancer cells than normal cells .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanistic pathways through which these compounds exert their effects. Flow cytometry assays revealed that treatment with certain derivatives led to significant increases in apoptotic cell populations after 48 hours, confirming their potential as effective anticancer agents .
Q & A
Q. What are the established synthetic routes for cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride, and what are the critical reaction conditions?
A four-step synthesis protocol is widely cited:
Cycloaddition : Use a diene and dienophile under controlled temperature (e.g., 0–5°C) to form the pyrrolo-pyrrole scaffold.
LiAlH4 Reduction : Reduce carbonyl groups in anhydrous THF or ether, ensuring exclusion of moisture.
TsOH-Catalyzed Dehydration : Optimize acid concentration (e.g., 10 mol%) and reflux conditions to eliminate water.
Pd(OH)₂/C Hydrogenolysis : Remove protecting groups under H₂ atmosphere (1–3 atm) at 25–50°C .
Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., Boc-protected amine at δ 1.4 ppm).
- LC-MS/HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients.
- IR Spectroscopy : Identify characteristic bands (e.g., N-H stretch at ~3300 cm⁻¹, C=O from Boc at ~1680 cm⁻¹) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (H315, H319). Avoid inhalation (H335) and ensure ventilation.
- Storage : Store under inert atmosphere (N₂/Ar) at room temperature to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the hydrogenolysis step to maximize yield and purity?
- Catalyst Screening : Compare Pd(OH)₂/C with Pd/C or Raney Ni; Pd(OH)₂/C often provides higher selectivity for Boc deprotection.
- Reaction Parameters : Optimize H₂ pressure (1–5 atm), solvent (MeOH/EtOAc), and temperature (30–60°C). Monitor by LC-MS to minimize over-reduction .
- Work-Up : Quench with Celite filtration and concentrate under reduced pressure to isolate the product.
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR) for this compound?
- Solvent Effects : Replicate experiments in deuterated solvents (CDCl₃ vs. DMSO-d₆) to compare chemical shifts.
- Cross-Validation : Compare with analogs (e.g., pyrano[3,4-c]pyrrole derivatives) to identify baseline discrepancies .
- Crystallography : Use X-ray diffraction for unambiguous stereochemical assignment if NMR data conflicts arise.
Q. How does stereochemistry influence reactivity in derivatization reactions?
The cis-configuration imposes spatial constraints:
- Nucleophilic Substitution : The Boc group at C2 shields the adjacent nitrogen, slowing alkylation. Use bulky electrophiles (e.g., benzyl bromide) to improve regioselectivity.
- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) can direct stereoselective functionalization of the pyrrolidine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
